

Comparative toxicity assessment of 4ethylhexan-1-ol and its isomers

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Compound of Interest		
Compound Name:	4-ethylhexan-1-ol	
Cat. No.:	B2670570	Get Quote

A comparative toxicological assessment of **4-ethylhexan-1-ol** and its isomers is crucial for researchers, scientists, and drug development professionals to understand their relative safety profiles. Due to a scarcity of specific toxicity data for **4-ethylhexan-1-ol**, this guide utilizes data from its well-studied isomer, 2-ethylhexan-1-ol, as a primary reference for comparison, alongside other isomers where data is available.[1] This approach is common in toxicological assessments where data gaps exist for specific isomers.

Comparative Toxicity Data

The following table summarizes the available quantitative toxicity data for **4-ethylhexan-1-ol** and its isomers. It is important to note that specific data for **4-ethylhexan-1-ol** is largely unavailable, and the data for **2-ethylhexan-1-ol** is presented as a surrogate.



Toxicological Endpoint	4-Ethylhexan-1-ol	2-Ethylhexan-1-ol	1-Hexanol
Acute Oral Toxicity (LD50)	No data available	>3000 mg/kg bw (rat, mouse, guinea pig, rabbit)[2]	720 mg/kg (rat)[3], 3210 mg/kg (rat)[4]
Acute Dermal Toxicity (LD50)	No data available	>3000 mg/kg (rabbit) [5]	1500 - 2000 mg/kg (rabbit)[4], 1,500 mg/kg (rabbit)[3]
Acute Inhalation Toxicity (LC50)	No data available	<5 mg/L (rat, 4h)[2], >0.89 - <= 5.3 mg/l (rat, 4h)[6]	> 21 mg/L (rat, 1h)[4]
Skin Irritation	No data available	Moderately irritating[7], Causes skin irritation[6][8][9]	No irritant effect[3]
Eye Irritation	No data available	Severely irritating[7], Causes serious eye irritation[6][8][9]	Irritating effect[3], Causes serious eye irritation[10]

Experimental Protocols

The toxicological data presented in this guide are typically generated using standardized experimental protocols, such as those established by the Organisation for Economic Cooperation and Development (OECD). Below are detailed methodologies for key toxicity assessments.

Acute Oral Toxicity (OECD Guideline 401)

- Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.
- Test Animals: Typically, young adult rats of a single strain are used. Animals are fasted prior to dosing.



- Procedure: The test substance is administered in a single dose by gavage. A range of dose levels is used, with a specified number of animals per dose group.
- Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A full necropsy is performed on all animals.
- Data Analysis: The LD50 is calculated using a statistical method, such as the probit method.

Dermal Irritation (OECD Guideline 404)

- Objective: To assess the potential of a substance to cause skin irritation.
- Test Animals: Albino rabbits are typically used. A small area of the animal's back is clipped free of fur.
- Procedure: A small amount of the test substance is applied to the clipped skin and covered with a gauze patch. The exposure period is typically 4 hours.
- Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals after patch removal (e.g., 1, 24, 48, and 72 hours).
- Data Analysis: The severity of the skin reactions is scored, and an overall irritation score is calculated.

Eye Irritation (OECD Guideline 405)

- Objective: To evaluate the potential of a substance to cause eye irritation or damage.
- Test Animals: Albino rabbits are used.
- Procedure: A small, measured amount of the test substance is instilled into one eye of each animal. The other eye serves as a control.
- Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at specified intervals (e.g., 1, 24, 48, and 72 hours) after instillation.
- Data Analysis: The severity of the ocular lesions is scored, and an overall irritation score is calculated.



Toxicological Assessment Workflow

The following diagram illustrates a general workflow for the toxicological assessment of a chemical substance, from initial screening to hazard characterization.

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